molecular formula C15H12ClN3O3 B5279335 N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-methylfuran-3-carboxamide

N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-methylfuran-3-carboxamide

Cat. No.: B5279335
M. Wt: 317.72 g/mol
InChI Key: QLPMJLLUPAULPM-UHFFFAOYSA-N
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Description

N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-methylfuran-3-carboxamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

The synthesis of N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-methylfuran-3-carboxamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the oxadiazole ring with a chlorophenyl group using electrophilic aromatic substitution reactions.

    Attachment of the furan ring: The final step involves the coupling of the oxadiazole derivative with a furan carboxylic acid or its derivative under suitable reaction conditions, such as the use of coupling reagents like EDCI or DCC.

Industrial production methods may involve optimizing these steps to improve yield and purity, as well as scaling up the reactions using continuous flow techniques or other advanced methodologies.

Chemical Reactions Analysis

N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-methylfuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an antimicrobial agent, with studies indicating activity against various bacterial and fungal strains.

    Medicine: Research has explored its potential as an anti-inflammatory and anticancer agent, with promising results in preclinical studies.

    Industry: The compound is used in the development of new materials with specific properties, such as improved thermal stability or conductivity.

Mechanism of Action

The mechanism of action of N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-methylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in bacterial cell wall synthesis. In cancer cells, the compound may induce apoptosis by activating specific signaling pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-methylfuran-3-carboxamide can be compared with other oxadiazole derivatives, such as:

    N-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-methylfuran-3-carboxamide: Similar structure but with a bromophenyl group instead of a chlorophenyl group, which may result in different biological activities.

    N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-methylfuran-3-carboxamide: Contains a methylphenyl group, which may affect its chemical reactivity and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O3/c1-9-12(6-7-21-9)15(20)17-8-13-18-14(19-22-13)10-2-4-11(16)5-3-10/h2-7H,8H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLPMJLLUPAULPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NCC2=NC(=NO2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101323222
Record name N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-methylfuran-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101323222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49733109
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

878432-41-8
Record name N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-methylfuran-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101323222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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